5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYOJVBTSZGDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517744 | |
| Record name | Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-74-6 | |
| Record name | Ethyl 5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazole-2-butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-H-benzimidazole-5-amino-1-methyl-2-butanoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-(BIS(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL5NUY9I0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives often interact with their targets through hydrogen bonding, due to the presence of the imidazole ring.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be absorbed in the body to some extent. .
Biological Activity
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester, commonly referred to as Bendamustine-related compound, is a derivative of the alkylating agent bendamustine. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H27N3O4
- Molecular Weight : 349.42 g/mol
- CAS Number : 3543-74-6
- Physical Appearance : Off-white to light tan solid
- Solubility : Slightly soluble in chloroform and methanol
This compound functions primarily as an alkylating agent. It exerts its effects by forming covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription. This mechanism is crucial in cancer therapy, as it induces apoptosis in rapidly dividing cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Inhibition of cell growth |
| MCF-7 (Breast Cancer) | 8.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
These findings suggest that the compound's efficacy may vary depending on the specific cancer type.
Mechanistic Studies
Studies involving flow cytometry and Western blot analysis have demonstrated that treatment with this compound leads to increased levels of p53 and caspase activation, indicating a pathway leading to programmed cell death (apoptosis) in tumor cells .
Pharmacological Studies
Pharmacokinetic studies reveal that the compound has a moderate half-life and is metabolized primarily in the liver. Its bioavailability appears to be influenced by the route of administration, with intravenous delivery yielding higher plasma concentrations compared to oral administration.
Case Studies
-
Case Study on Lymphoma Treatment :
A clinical trial involving patients with relapsed non-Hodgkin lymphoma demonstrated that the administration of bendamustine (from which this compound is derived) resulted in a response rate of approximately 75%. Patients exhibited significant tumor reduction and improved overall survival rates . -
Combination Therapy :
A study investigated the efficacy of combining this compound with rituximab in treating chronic lymphocytic leukemia (CLL). The combination therapy showed enhanced antitumor activity compared to either agent alone, highlighting its potential for synergistic effects in treatment protocols .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its role as an impurity in the synthesis of Bendamustine, a chemotherapeutic agent used primarily for treating certain types of cancer such as non-Hodgkin lymphoma and multiple myeloma. The compound's structural similarity to Bendamustine suggests potential activity against cancer cells, making it a subject of interest in ongoing research regarding its efficacy and safety profiles in oncological therapies .
Synthetic Intermediates
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester serves as a crucial intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals and agrochemicals. The compound can be utilized to create derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .
Synthesis and Characterization
A notable study involved the synthesis of this compound through a multi-step process starting from 5-amino-1-methyl-1H-benzimidazole butyric acid ethyl ester. The reaction involved the use of ethylene oxide under controlled conditions, yielding a product with high purity (99.3%) and significant yield (78.5%). This method highlights its feasibility for large-scale production in pharmaceutical applications .
Pharmaceutical Formulations
Research has also explored the incorporation of this compound into various pharmaceutical formulations aimed at enhancing drug delivery systems. Its solubility characteristics make it suitable for developing formulations that require improved bioavailability and stability .
Q & A
Q. Q1. What are the recommended methods to confirm the structural integrity of this compound during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to verify substituent positions (e.g., ethyl ester, benzimidazole ring, hydroxyethyl groups). Cross-check coupling constants for stereochemical confirmation.
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95% as per ) and detect impurities from incomplete substitution reactions (e.g., residual chloroethyl intermediates).
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry, particularly for the benzimidazole core (e.g., demonstrates similar benzimidazole derivatives resolved via crystallography).
References:
Q. Q2. How can researchers optimize solubility and stability for in vitro assays?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) for solubility, and assess stability via UV-Vis spectroscopy under varying pH (e.g., physiological pH 7.4 vs. acidic conditions).
- Lyophilization: If unstable in solution, lyophilize the compound and reconstitute in buffered solutions immediately before use.
- Degradation Studies: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., ester hydrolysis or oxidation of hydroxyethyl groups).
References:
Advanced Research Questions
Q. Q3. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity Verification: Re-analyze batches using HPLC-MS to rule out impurities (e.g., highlights >95% purity as critical for pharmacological consistency).
- Stereochemical Analysis: Investigate stereoisomerism (e.g., ’s benzimidazole derivatives show activity dependence on substituent orientation).
- Assay Standardization: Compare protocols for cell lines, incubation times, and controls (e.g., discrepancies may arise from varying ATP levels in viability assays).
References:
Q. Q4. What computational approaches are suitable for studying this compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Model electronic properties of the benzimidazole core to predict binding affinity with enzymes (e.g., uses DFT for similar heterocycles).
- Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with hydroxyethyl/ester groups.
- Molecular Dynamics (MD): Simulate binding stability over time (≥100 ns trajectories) to assess conformational flexibility.
References:
Q. Q5. How to design experiments to elucidate its mechanism of action in pharmacological studies?
Methodological Answer:
- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., ’s compound may interfere with metabolic pathways).
- Gene Expression Profiling: Use RNA-seq or qPCR to identify upregulated/downregulated pathways post-treatment.
- Metabolomic Profiling: Employ LC-MS to track metabolite formation (e.g., ester hydrolysis products) in cellular models.
References:
Q. Q6. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic (PK) Modeling: Measure plasma protein binding and half-life in animal models to explain reduced bioavailability.
- Metabolite Identification: Use tandem MS to detect in vivo metabolites (e.g., glucuronidation of hydroxyethyl groups) that may lack activity.
- Tissue Distribution Studies: Radiolabel the compound (e.g., -ethyl ester) to quantify accumulation in target organs.
References:
Q. Q7. What theoretical frameworks guide hypothesis formulation for this compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Correlate substituent modifications (e.g., ethyl ester vs. carboxylic acid) with activity trends ( uses SAR for benzimidazole analogs).
- Free-Wilson Analysis: Deconstruct the molecule into pharmacophores (e.g., benzimidazole, hydroxyethylamine) to quantify contributions to efficacy.
- Systems Biology: Integrate omics data to map interactions within signaling networks (e.g., emphasizes theory-driven experimental design).
References:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
